Methyl({2-[(trimethylsilyl)oxy]ethyl})amine
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Overview
Description
Methyl({2-[(trimethylsilyl)oxy]ethyl})amine is a chemical compound with the molecular formula C6H17NOSi and a molecular weight of 147.29 g/mol . It is characterized by the presence of a trimethylsilyl group, which is known for its chemical inertness and large molecular volume . This compound is used in various scientific and industrial applications due to its unique properties.
Mechanism of Action
Target of Action
Methyl({2-[(trimethylsilyl)oxy]ethyl})amine is primarily used as a protecting reagent . Its primary targets are carboxyl and phosphate groups in organic compounds . These groups are often found in various biological molecules, including proteins and nucleic acids, where they play crucial roles in molecular interactions and biochemical reactions.
Mode of Action
This compound interacts with its targets by substituting a trimethylsilyl group for a hydrogen in the hydroxyl groups on the compounds . This results in the formation of trimethylsiloxy groups , which are more stable and less reactive, thereby protecting the functional groups from undesirable reactions during chemical synthesis.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, it is known to be hygroscopic , meaning it absorbs moisture from the environment, which could potentially affect its stability and efficacy. Furthermore, its reactivity may be influenced by factors such as temperature, pH, and the presence of other chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl({2-[(trimethylsilyl)oxy]ethyl})amine can be synthesized through the reaction of 2-(trimethylsilyl)ethanol with methylamine . The reaction typically involves the use of a base such as sodium hydride to deprotonate the alcohol, followed by the addition of methylamine to form the desired product. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl({2-[(trimethylsilyl)oxy]ethyl})amine undergoes various chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although the trimethylsilyl group is generally resistant to oxidation.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents such as chlorotrimethylsilane and bromotrimethylsilane.
Oxidation and Reduction: Reagents such as hydrogen peroxide and sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of silyl ethers, while oxidation reactions may produce corresponding alcohols or ketones .
Scientific Research Applications
Methyl({2-[(trimethylsilyl)oxy]ethyl})amine has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
2-(Trimethylsilyl)ethanol: Similar in structure but lacks the methylamine group.
Trimethylsilylmethylamine: Contains a trimethylsilyl group bonded directly to a methylamine group.
Uniqueness
Methyl({2-[(trimethylsilyl)oxy]ethyl})amine is unique due to the presence of both a trimethylsilyl group and a methylamine group. This combination allows it to serve as both a protecting group and a reactive intermediate in various chemical reactions .
Properties
IUPAC Name |
N-methyl-2-trimethylsilyloxyethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H17NOSi/c1-7-5-6-8-9(2,3)4/h7H,5-6H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKZHAVXRVJVLGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCO[Si](C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H17NOSi |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98156-23-1 |
Source
|
Record name | methyl({2-[(trimethylsilyl)oxy]ethyl})amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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